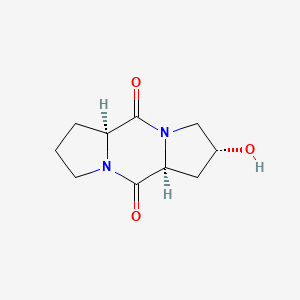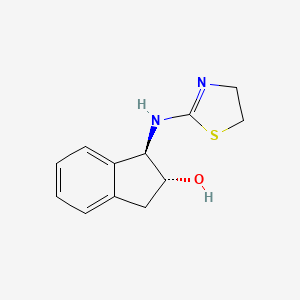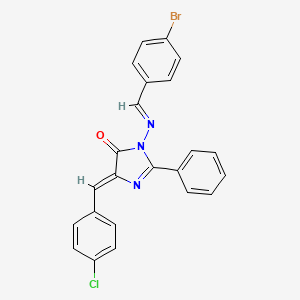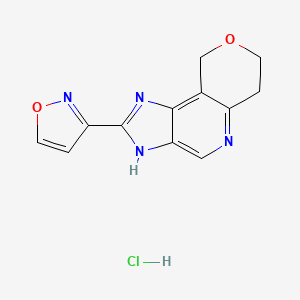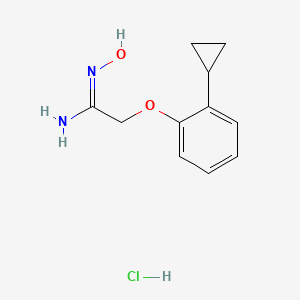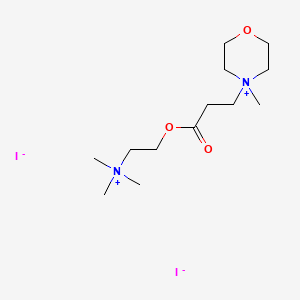
Piperitone oxide, (1S,2S,4S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperitone oxide, (1S,2S,4S)-, is a chemical compound with the molecular formula C10H16O2. It is a stereoisomer of piperitone oxide, characterized by its specific three-dimensional arrangement of atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Piperitone oxide, (1S,2S,4S)-, can be synthesized through the epoxidation of piperitone. The reaction typically involves the use of peracids, such as peracetic acid or m-chloroperbenzoic acid, under controlled conditions. The reaction proceeds via the formation of an epoxide ring, resulting in the desired stereoisomer.
Industrial Production Methods
In industrial settings, the production of piperitone oxide, (1S,2S,4S)-, involves large-scale epoxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Piperitone oxide, (1S,2S,4S)-, undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide ring into other functional groups.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various ketones and alcohols, while reduction can produce different alcohols and hydrocarbons.
科学的研究の応用
Piperitone oxide, (1S,2S,4S)-, has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: Piperitone oxide, (1S,2S,4S)-, is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of piperitone oxide, (1S,2S,4S)-, involves its interaction with specific molecular targets and pathways. The epoxide ring is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential biological activities and therapeutic effects.
類似化合物との比較
Similar Compounds
Piperitone oxide, (1S,2S,4R)-: Another stereoisomer with different spatial arrangement of atoms.
Piperitenone oxide: A related compound with a similar structure but different functional groups.
Carvone oxide: A compound with a similar epoxide ring but different substituents.
Uniqueness
Piperitone oxide, (1S,2S,4S)-, is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
5056-09-7 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
(1S,3S,6S)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C10H16O2/c1-6(2)7-4-5-10(3)9(12-10)8(7)11/h6-7,9H,4-5H2,1-3H3/t7-,9+,10-/m0/s1 |
InChIキー |
IAFONZHDZMCORS-SFGNSQDASA-N |
異性体SMILES |
CC(C)[C@@H]1CC[C@]2([C@@H](C1=O)O2)C |
正規SMILES |
CC(C)C1CCC2(C(C1=O)O2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


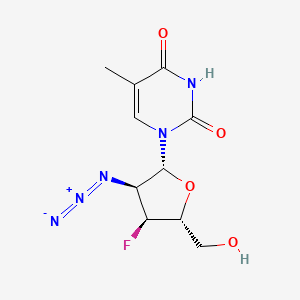

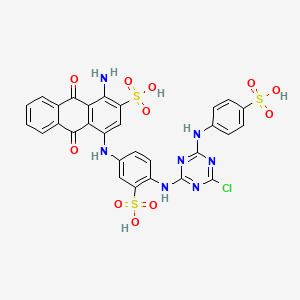
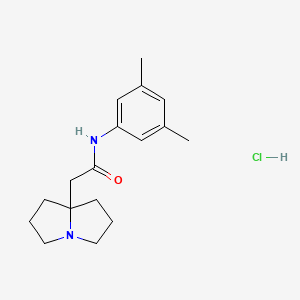
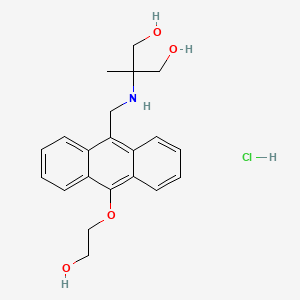
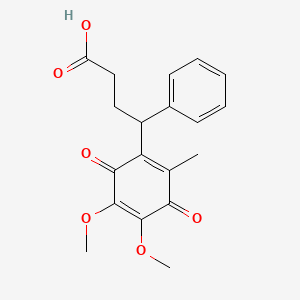
![1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12783334.png)
